3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate
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Overview
Description
3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes a chromen-2-one core, a dimethoxyphenyl group, and a fluorobenzenesulfonate moiety.
Preparation Methods
The synthesis of 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate typically involves multiple steps, starting with the preparation of the chromen-2-one core. This can be achieved through the condensation of salicylaldehyde with an appropriate ketone under acidic conditions. The resulting intermediate is then subjected to further reactions to introduce the dimethoxyphenyl and fluorobenzenesulfonate groups. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzenesulfonate moiety, where the fluorine atom can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate can be compared with other similar compounds, such as:
3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-fluorobenzenesulfonate: This compound has a similar structure but with a methyl group at the 4-position of the chromen-2-one core.
Poly[(acetone-O)-3-((3,4-dimethoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl)-(2-oxo-2H-chromen-4-olate)sodium]: This is a complex polymeric structure incorporating a coumarin unit, similar to the target compound. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl] 4-fluorobenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FO7S/c1-28-20-10-4-14(12-22(20)29-2)19-11-15-3-7-17(13-21(15)30-23(19)25)31-32(26,27)18-8-5-16(24)6-9-18/h3-13H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXDDQKBAATVFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F)OC2=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FO7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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